molecular formula C12H10F3NO2 B2533774 3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid CAS No. 2197062-23-8

3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid

Cat. No.: B2533774
CAS No.: 2197062-23-8
M. Wt: 257.212
InChI Key: ZJCXVAQFBOIWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid typically involves the introduction of a trifluoromethyl group to an indole scaffold. One common method involves the reaction of 7-methylindole with a trifluoromethylating agent under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid to facilitate the formation of the trifluoromethylated product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups onto the indole ring .

Scientific Research Applications

3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its enhanced metabolic stability and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid is unique due to the presence of both the trifluoromethyl group and the indole scaffold. This combination enhances its biological activity and metabolic stability, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3,3,3-trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c1-6-3-2-4-7-8(5-16-10(6)7)9(11(17)18)12(13,14)15/h2-5,9,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCXVAQFBOIWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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